3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione
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Overview
Description
3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione is an organic compound with a unique structure that includes a cyclobutene ring substituted with a chlorine atom and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione typically involves the reaction of 4-methoxyphenyl-substituted cyclobutene with chlorinating agents. One common method is the Friedel-Crafts acylation reaction, where 4-methoxyphenylcyclobutene reacts with squaric acid dichloride in the presence of a chlorinating agent such as oxalyl chloride . The reaction is carried out in anhydrous diethyl ether to ensure the solubility of the reactants and to facilitate the precipitation of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclobutanediols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: Products include substituted cyclobutene derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Products include cyclobutanediols and quinones, depending on the specific reaction conditions.
Scientific Research Applications
3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione: Similar structure but with an indole ring instead of a methoxyphenyl group.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
Uniqueness
3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other cyclobutene derivatives .
Properties
CAS No. |
69009-33-2 |
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Molecular Formula |
C11H7ClO3 |
Molecular Weight |
222.62 g/mol |
IUPAC Name |
3-chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H7ClO3/c1-15-7-4-2-6(3-5-7)8-9(12)11(14)10(8)13/h2-5H,1H3 |
InChI Key |
XFTUGNYHMOMVDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C2=O)Cl |
Origin of Product |
United States |
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